(6-Chlorohex-1-yn-1-yl)trimethylsilane
Overview
Description
(6-Chlorohex-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C9H17ClSi. It is characterized by the presence of a chloroalkyne group attached to a trimethylsilyl group. This compound is of interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Scientific Research Applications
(6-Chlorohex-1-yn-1-yl)trimethylsilane is used in a variety of scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the preparation of silicon-containing polymers and materials.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: In the modification of biomolecules for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorohex-1-yn-1-yl)trimethylsilane typically involves the reaction of 6-chloro-1-hexyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
6-chloro-1-hexyne+trimethylsilyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6-Chlorohex-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, and ethers can be formed.
Addition Products: Halogenated alkenes and alkynes
Coupling Products: Various substituted alkynes and alkenes
Mechanism of Action
The mechanism of action of (6-Chlorohex-1-yn-1-yl)trimethylsilane in chemical reactions involves the activation of the alkyne and chloro groups. The trimethylsilyl group stabilizes the alkyne, making it more reactive towards electrophiles and nucleophiles. The chloro group can be readily displaced by nucleophiles, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromohex-1-yn-1-yl)trimethylsilane
- (6-Iodohex-1-yn-1-yl)trimethylsilane
- (6-Fluorohex-1-yn-1-yl)trimethylsilane
Uniqueness
(6-Chlorohex-1-yn-1-yl)trimethylsilane is unique due to the presence of the chloro group, which offers distinct reactivity compared to its bromo, iodo, and fluoro counterparts. The chloro group is less reactive than bromo and iodo groups, providing more controlled and selective reactions in synthetic applications.
Properties
IUPAC Name |
6-chlorohex-1-ynyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWKVDCACQTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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